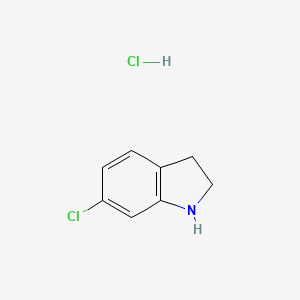

6-Chloro-2,3-dihydro-1H-indole hydrochloride

CAS No.: 89978-84-7

Cat. No.: VC2471885

Molecular Formula: C8H9Cl2N

Molecular Weight: 190.07 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 89978-84-7 |

|---|---|

| Molecular Formula | C8H9Cl2N |

| Molecular Weight | 190.07 g/mol |

| IUPAC Name | 6-chloro-2,3-dihydro-1H-indole;hydrochloride |

| Standard InChI | InChI=1S/C8H8ClN.ClH/c9-7-2-1-6-3-4-10-8(6)5-7;/h1-2,5,10H,3-4H2;1H |

| Standard InChI Key | JHOLXKBFVQAMCF-UHFFFAOYSA-N |

| SMILES | C1CNC2=C1C=CC(=C2)Cl.Cl |

| Canonical SMILES | C1CNC2=C1C=CC(=C2)Cl.Cl |

Introduction

Chemical Properties and Structure

6-Chloro-2,3-dihydro-1H-indole hydrochloride is a hydrochloride salt of 6-chloroindoline, featuring a bicyclic structure with a chlorine substituent at position 6. This compound is characterized by its heterocyclic indole core, which has been partially reduced at the 2,3-position to form a dihydro derivative.

The basic chemical information for this compound is as follows:

| Property | Value |

|---|---|

| CAS Number | 89978-84-7 |

| Molecular Formula | C₈H₉Cl₂N |

| Molecular Weight | 190.07 g/mol |

| SMILES | C1CNC2=C1C=CC(=C2)Cl |

| InChI | InChI=1S/C8H8ClN/c9-7-2-1-6-3-4-10-8(6)5-7/h1-2,5,10H,3-4H2 |

| Boiling Point | 285.5°C |

| Storage Condition | 2-8°C |

The compound's structural elements contribute to its reactivity and utility in chemical synthesis. The presence of the chlorine atom at position 6 introduces electronic effects that influence the compound's behavior in various chemical transformations. The reduced indole core (indoline structure) provides specific reactivity patterns distinct from its aromatic indole counterpart, making it valuable in certain synthetic pathways .

Physical Characteristics

6-Chloro-2,3-dihydro-1H-indole hydrochloride typically appears as a solid at room temperature. Its hydrochloride salt form generally enhances its stability and solubility in polar solvents compared to the free base. This property is particularly advantageous for laboratory handling and storage purposes .

The compound requires storage at refrigerated temperatures between 2-8°C to maintain stability, as ambient conditions may lead to degradation over time. This stability consideration is important for research applications where chemical purity is critical .

Synthesis and Preparation

The synthesis of 6-Chloro-2,3-dihydro-1H-indole hydrochloride typically involves a reduction process starting from 6-chloro-1H-indole. One established synthetic route employs sodium cyanoborohydride as the reducing agent in acetic acid medium, as detailed below:

Synthetic Pathway

The primary synthetic route involves:

-

Dissolving 6-chloro-1H-indole (2 g, 0.013 mol) in acetic acid (10 mL) under nitrogen atmosphere

-

Adding sodium cyanoborohydride (1.24 g, 1.5 eq) to the solution

-

Stirring the reaction mixture for approximately 20 minutes at room temperature

-

Diluting the mixture with ethyl acetate and extracting with sodium hydroxide (5 N aqueous)

-

Drying over magnesium sulfate, filtering, and concentrating to obtain the crude product

-

Converting to the hydrochloride salt through treatment with HCl

This synthetic approach typically yields the desired product with high efficiency, with reported yields approaching 100% for the reduction step. The reaction transforms the aromatic indole system into a partially reduced indoline structure, maintaining the chlorine substituent at position 6 .

Mass spectrometry analysis of the intermediate free base shows an M+1 peak at m/z 154.0, consistent with the molecular formula C₈H₈ClN before salt formation. The conversion to the hydrochloride salt increases the molecular weight to 190.07 g/mol .

Applications in Research and Development

6-Chloro-2,3-dihydro-1H-indole hydrochloride demonstrates significant versatility across multiple research domains, with particular emphasis on pharmaceutical development and chemical synthesis.

Pharmaceutical Development

This compound serves as an important intermediate in the synthesis of various pharmaceuticals, particularly in developing drugs targeting neurological disorders. Its unique structure provides a valuable scaffold for the creation of bioactive molecules with potential therapeutic applications. The presence of the chlorine substituent and the partially reduced indole core allows for specific modifications that can enhance binding affinity to biological targets .

The compound's utility in pharmaceutical research is particularly notable in:

-

Development of central nervous system agents

-

Creation of psychoactive compounds with specific receptor affinities

-

Synthesis of novel therapeutic candidates for treating neurological conditions

-

Production of drug candidates with improved pharmacokinetic properties

Neurological Research

In neurological studies, 6-Chloro-2,3-dihydro-1H-indole hydrochloride is used to investigate mechanisms of action of certain neurotransmitters. Researchers employ this compound in studies aimed at understanding brain function and developing potential treatments for mental health conditions. Its structure is valuable in designing compounds that interact with serotonin receptors, making it particularly relevant for research on antidepressants and anxiolytics .

The compound's ability to serve as a building block for molecules that interact with various neuroreceptors makes it a valuable tool in exploring:

-

Serotonergic pathways and their modulation

-

Novel anxiolytic mechanisms

-

Potential treatments for mood disorders

Chemical Synthesis Applications

As a building block in organic synthesis, 6-Chloro-2,3-dihydro-1H-indole hydrochloride enables chemists to create complex molecules efficiently. This capability is crucial for drug discovery processes where structural diversity and specific functionality are required. The compound's reactivity profile allows for selective modifications at multiple positions, facilitating the construction of elaborate molecular architectures .

In organic chemistry laboratories, this compound is utilized for:

-

Constructing complex heterocyclic frameworks

-

Developing structure-activity relationship studies

-

Creating chemical libraries for pharmaceutical screening

-

Synthesizing natural product analogs with potential biological activity

Material Science Applications

Beyond pharmaceutical applications, 6-Chloro-2,3-dihydro-1H-indole hydrochloride has found utility in developing new materials with unique properties. Particularly notable is its application in the synthesis of conducting polymers, which are important components in electronic devices. The structural features of this compound contribute to the electronic properties of resulting materials, making it valuable in materials research .

Biological Activity and Receptor Interactions

The biological significance of 6-Chloro-2,3-dihydro-1H-indole hydrochloride stems primarily from its structural similarity to neurotransmitter components and its ability to interact with neuroreceptors.

Serotonin Receptor Interactions

Research indicates that derivatives synthesized from this compound can interact with serotonin receptors, a property that makes it valuable in the development of psychoactive compounds. The structural features of 6-Chloro-2,3-dihydro-1H-indole hydrochloride, particularly its indoline core, bear resemblance to serotonin's indole structure, potentially facilitating binding to serotonergic receptors .

This interaction profile is particularly significant for:

-

Development of selective serotonin receptor modulators

-

Creation of novel antidepressant candidates

-

Research into anxiety-related neurological pathways

Applications in Antidepressant and Anxiolytic Research

The compound's potential in antidepressant and anxiolytic research represents one of its most promising applications. By serving as a precursor to molecules that can modulate neurotransmitter systems, 6-Chloro-2,3-dihydro-1H-indole hydrochloride contributes to the development of new therapeutic approaches for mental health conditions .

Studies utilizing this compound have explored:

-

Novel mechanisms for treating depression

-

Alternative pathways for anxiety management

-

Potential treatments with improved side effect profiles

-

Compounds with enhanced selectivity for specific receptor subtypes

Analytical Applications

In analytical chemistry, 6-Chloro-2,3-dihydro-1H-indole hydrochloride is employed in various techniques for the detection and quantification of other compounds in complex mixtures. This application is particularly beneficial for quality control in manufacturing processes where precise determination of chemical composition is essential .

The compound's distinctive structural features and reactivity profile make it useful in:

-

Development of analytical standards

-

Chromatographic separations

-

Spectroscopic analyses

| Size | Typical Purity | Price Range | Availability |

|---|---|---|---|

| 50-100 mg | 95% | Varies | Limited |

| 250 mg | 95% | £41.94-£140.00 | Standard |

| 500 mg | 95% | Varies | Limited |

| 1 g | 95% | £101.38-£249.00 | Standard |

| 5 g | 95% | £277.00-£588.00 | Special order |

| 10 g | 95% | £770.00 | Special order |

Most suppliers recommend storage at 2-8°C to maintain stability. Delivery times typically range from 10-20 days depending on location and supplier inventory levels .

The pricing structure reflects the compound's specialized nature and the complexity involved in its synthesis and purification. Larger quantities typically offer better value per gram, though most research applications require only small amounts due to the compound's potency and specific use cases .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume